Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate
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Overview
Description
Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a fluoro substituent at the 4-position, and a trifluoromethyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 4-fluoro-2-(trifluoromethyl)benzoic acid. One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction is carried out at room temperature and yields the desired ester product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis reactions.
Major Products Formed
Substitution: Products with different substituents replacing the fluoro or trifluoromethyl groups.
Reduction: Tert-butyl 4-fluoro-2-(trifluoromethyl)benzyl alcohol.
Hydrolysis: 4-fluoro-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-fluoro-3-(trifluoromethyl)benzoate
- Tert-butyl 4-chloro-2-(trifluoromethyl)benzoate
- Tert-butyl 4-fluoro-2-(difluoromethyl)benzoate
Uniqueness
Tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
888022-82-0 |
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Molecular Formula |
C12H12F4O2 |
Molecular Weight |
264.22 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 |
InChI Key |
PABPAFVPUFUSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)C(F)(F)F |
Origin of Product |
United States |
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